molecular formula C46H30O8 B2905298 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 1816997-25-7

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B2905298
CAS No.: 1816997-25-7
M. Wt: 710.738
InChI Key: SGNIKNRLKVJCRU-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with the molecular formula C27H18O6 and a molecular weight of 438.428 g/mol . . This compound is characterized by its multiple carboxylic acid groups attached to a central benzene ring, making it a highly functionalized aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The aromatic rings provide a rigid framework that can interact with hydrophobic regions of target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H30O8/c47-43(48)33-13-5-29(6-14-33)39-21-37(22-40(25-39)30-7-15-34(16-8-30)44(49)50)27-1-2-28(4-3-27)38-23-41(31-9-17-35(18-10-31)45(51)52)26-42(24-38)32-11-19-36(20-12-32)46(53)54/h1-26H,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNIKNRLKVJCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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